molecular formula C20H24O7S2 B058424 1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) CAS No. 114719-19-6

1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)

Cat. No. B058424
M. Wt: 440.5 g/mol
InChI Key: JMTBSYSSBBSFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate) is a chemical compound that is commonly known as Bis(4-methylbenzenesulfonate) PEG2000 vinyl ether or BMPS-PEG2000-VE. It is a water-soluble crosslinking agent that is widely used in scientific research applications. This compound has unique properties that make it an ideal candidate for various research purposes.

Mechanism Of Action

The mechanism of action of BMPS-PEG2000-VE is based on its ability to crosslink polymeric materials. The compound reacts with functional groups, such as hydroxyl and amine groups, on the surface of the polymer to form covalent bonds. This crosslinking process results in the formation of a three-dimensional network that improves the mechanical properties of the material. The crosslinked material can also be used as a drug delivery system, as the drug can be incorporated into the polymer network.

Biochemical And Physiological Effects

BMPS-PEG2000-VE has been shown to have low toxicity and is biocompatible. Studies have shown that the compound does not cause any significant physiological or biochemical effects in vitro and in vivo. This makes it an ideal candidate for various biomedical applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of BMPS-PEG2000-VE is its ability to crosslink various polymeric materials. This makes it a versatile compound that can be used in a wide range of applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations of BMPS-PEG2000-VE is its high cost, which may limit its use in some research applications.

Future Directions

There are several future directions for the use of BMPS-PEG2000-VE in scientific research. One potential direction is the use of the compound in the development of new drug delivery systems. The compound can be used to modify the surface of nanoparticles and liposomes to improve their stability and drug release properties. Another potential direction is the use of BMPS-PEG2000-VE in tissue engineering applications. The compound can be used to crosslink various biomaterials to create scaffolds for tissue regeneration. Additionally, the use of BMPS-PEG2000-VE in the development of biosensors and diagnostic tools is also an area of future research.

Synthesis Methods

The synthesis of BMPS-PEG2000-VE involves the reaction between 1,2-propanediol, 3-(2-propenyloxy)- and bis(4-methylbenzenesulfonyl) imide. The reaction is carried out in the presence of a base catalyst, such as sodium hydride or potassium carbonate, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

BMPS-PEG2000-VE is widely used in scientific research applications. It is commonly used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials. The compound is also used in the preparation of drug delivery systems, such as liposomes and nanoparticles. BMPS-PEG2000-VE can be used to modify surfaces of various materials, such as glass, silicon, and gold, to improve their biocompatibility and functionality.

properties

CAS RN

114719-19-6

Product Name

1,2-Propanediol, 3-(2-propenyloxy)-, bis(4-methylbenzenesulfonate)

Molecular Formula

C20H24O7S2

Molecular Weight

440.5 g/mol

IUPAC Name

[2-(4-methylphenyl)sulfonyloxy-3-prop-2-enoxypropyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H24O7S2/c1-4-13-25-14-18(27-29(23,24)20-11-7-17(3)8-12-20)15-26-28(21,22)19-9-5-16(2)6-10-19/h4-12,18H,1,13-15H2,2-3H3

InChI Key

JMTBSYSSBBSFBL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC=C)OS(=O)(=O)C2=CC=C(C=C2)C

synonyms

1,2-PROPANEDIOL,3-(2-PROPENYLOXY)-,BIS(4-METHYLBENZENESULFONATE)

Origin of Product

United States

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